

Application Notes and Protocols for Stable Gene Expression Using the iHAC System

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Compound of Interest

Compound Name: iHAC

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Introduction

The inducible Human Artificial Chromosome (**iHAC**) system represents a significant advancement in gene delivery technology, offering a robust platform for stable, long-term, and predictable expression of transgenes without the inherent risks of insertional mutagenesis associated with viral vectors. Human artificial chromosomes are non-integrating chromosomal vectors that are maintained independently of the host cell's genome.^[1] This feature ensures that the integrity of the host genome remains intact, a critical consideration for applications in drug development and regenerative medicine. The **iHAC** can accommodate large DNA payloads, making it suitable for expressing large genes, multiple genes from a single construct, or entire gene loci with their native regulatory elements.

One of the key applications of the **iHAC** system is in the generation of induced pluripotent stem cells (iPSCs). By delivering a cassette of reprogramming factors, the **iHAC** can efficiently reprogram somatic cells into iPSCs.^{[2][3]} The episomal nature of the **iHAC** allows for its subsequent removal from the reprogrammed cells, resulting in transgene-free iPSCs, which is a crucial step for their safe use in therapeutic applications.^{[2][3]}

These application notes provide a comprehensive overview of the **iHAC** system, including detailed protocols for its use in establishing stable gene expression in mammalian cell lines.

Principle of the iHAC System

The **iHAC** system leverages the cellular machinery for chromosome maintenance and segregation to ensure the stable propagation of the artificial chromosome through cell divisions. The core components of an **iHAC** vector typically include:

- A functional centromere: Essential for the proper segregation of the **iHAC** during mitosis.
- Telomeres: To protect the ends of the artificial chromosome from degradation.
- Origins of replication: To ensure the **iHAC** is replicated along with the host cell's chromosomes.
- A gene expression cassette: Containing the gene of interest under the control of a suitable promoter. This cassette can also include insulator elements to protect the transgene from silencing effects.
- A selectable marker: To allow for the selection of cells that have successfully taken up the **iHAC**.

The delivery of the **iHAC** into target cells is most commonly achieved through microcell-mediated chromosome transfer (MMCT). This technique involves the following key steps:

- Micronucleation of donor cells: Donor cells, typically Chinese Hamster Ovary (CHO) cells carrying the **iHAC**, are treated with a mitotic inhibitor (e.g., colcemid or a combination of TN-16 and griseofulvin) to induce the formation of micronuclei, each containing one or a few chromosomes.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Enucleation: The micronucleated cells are then treated with a cytoskeleton-disrupting agent (e.g., cytochalasin B or latrunculin B) and centrifuged to extrude the micronuclei, which become enclosed in a plasma membrane, forming "microcells".[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Fusion: The isolated microcells are fused with the recipient cells using a fusogen such as polyethylene glycol (PEG) or inactivated Sendai virus (HVJ envelope).[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Selection: The recipient cells that have successfully incorporated the **iHAC** are selected using a specific antibiotic corresponding to the resistance gene on the **iHAC**.

Data Presentation

Stability of Transgene Expression

The **iHAC** system is designed for long-term, stable gene expression. The following table summarizes representative data on the stability of transgene expression from an **iHAC** vector in different cell lines over time. Expression levels are quantified by qRT-PCR and are shown as a percentage of the initial expression level at week 1 post-selection.

Cell Line	Transgene	Week 4	Week 8	Week 12	Reference
Human Fibroblasts	Erythropoietin	~95%	~92%	~90%	[11]
Human iPSCs	EGFP	>90%	>90%	>90%	Inferred from [12]
CHO	Reprogramming Factors	Stable	Stable	Stable	[1]

Note: The data in this table is representative and compiled from qualitative descriptions of stable expression in the cited literature. Actual quantitative values may vary depending on the specific **iHAC** construct, transgene, and cell line used.

Experimental Protocols

Protocol 1: iHAC Vector Construction

This protocol describes the general steps for constructing an **iHAC** vector containing a gene of interest. The process often involves modifying a pre-existing HAC backbone in a donor cell line like CHO.

Materials:

- CHO donor cell line containing a base HAC vector with a loading site (e.g., loxP).
- Plasmid vector containing the gene of interest (GOI) flanked by sequences compatible with the HAC loading site.

- Cre recombinase expression plasmid.
- Electroporation system.
- Cell culture reagents for CHO cells.
- Selection agents (e.g., antibiotics).

Procedure:

- Prepare the GOI Plasmid: Clone the gene of interest into a suitable plasmid vector. The vector should contain elements such as a strong promoter (e.g., CAG), insulator sequences (e.g., CHS4) to flank the expression cassette, and recombination sites (e.g., loxP) for insertion into the HAC.
- Co-transfection of Donor Cells:
 - Culture the CHO donor cells containing the base HAC to 80-90% confluency.
 - Co-transfect the cells with the GOI plasmid and the Cre recombinase expression plasmid using electroporation or a lipid-based transfection reagent.
- Selection of Recombinant Clones:
 - Two days post-transfection, begin selection with the appropriate antibiotic. The base HAC vector often contains a split selectable marker that is reconstituted upon successful recombination, allowing for positive selection.
 - Culture the cells for 2-3 weeks until resistant colonies appear.
- Verification of Recombinant Clones:
 - Isolate individual colonies and expand them.
 - Verify the correct insertion of the GOI into the **iHAC** by PCR using primers specific for the GOI and the HAC backbone.

- Confirm the integrity and presence of the **iHAC** in the donor clones using Fluorescence In Situ Hybridization (FISH) with probes specific for the HAC and the GOI.

Protocol 2: Microcell-Mediated Chromosome Transfer (MMCT)

This protocol outlines the improved MMCT procedure for transferring the **iHAC** from the donor CHO cells to the target recipient cells.[\[5\]](#)[\[6\]](#)

Materials:

- Verified **iHAC**-containing CHO donor cells.
- Recipient cell line.
- Cell culture reagents for both donor and recipient cells.
- Micronucleation agents: Colcemid or TN-16 and griseofulvin.
- Enucleation agent: Cytochalasin B or latrunculin B.
- Fusogen: Polyethylene glycol (PEG) or HVJ Envelope.
- Ficoll or Percoll for microcell purification.
- Selection agent for recipient cells.

Procedure:

- Preparation of Donor Cells:
 - Plate the **iHAC**-containing CHO cells in multiple T25 flasks and grow to 80-90% confluency.
- Micronucleation:
 - Replace the culture medium with medium containing the micronucleation agent(s) (e.g., 0.1 µg/mL colcemid).

- Incubate the cells for 48-72 hours to induce micronuclei formation.
- Enucleation and Microcell Isolation:
 - Aspirate the micronucleation medium and add fresh medium containing the enucleation agent (e.g., 10 µg/mL cytochalasin B).
 - Centrifuge the flasks in a swinging bucket rotor at 8,000 x g for 1 hour at 37°C to extrude the microcells.
 - Collect the supernatant containing the microcells and purify them by sequential filtration through 8 µm, 5 µm, and 3 µm polycarbonate filters.
- Fusion with Recipient Cells:
 - Prepare the recipient cells by plating them the day before fusion to reach 70-80% confluency on the day of fusion.
 - Add the purified microcell suspension to the recipient cells.
 - Add the fusogen (e.g., 50% w/v PEG 1500) dropwise and incubate for 1-2 minutes.
 - Gently wash the cells with serum-free medium to remove the PEG.
 - Add complete growth medium and incubate the cells.
- Selection of Stable Clones:
 - 48 hours post-fusion, begin selection with the appropriate antibiotic.
 - Maintain the selection for 2-3 weeks, changing the medium every 2-3 days, until resistant colonies are formed.

Protocol 3: Verification of iHAC-Containing Stable Cell Lines

This protocol describes the methods to confirm the presence and expression of the **iHAC** in the selected recipient cell clones.

1. Fluorescence In Situ Hybridization (FISH)

Materials:

- Slides for chromosome spreads.
- Karyotyping solution (e.g., hypotonic KCl).
- Fixative (e.g., 3:1 methanol:acetic acid).
- Fluorescently labeled DNA probes for the **iHAC** backbone and the GOI.
- Hybridization buffer.
- DAPI for counterstaining.
- Fluorescence microscope.

Procedure:

- Prepare Chromosome Spreads:
 - Treat the cells with a mitotic arrest agent (e.g., colcemid) for a few hours.
 - Harvest the cells, treat with a hypotonic solution, and fix them.
 - Drop the fixed cell suspension onto clean, cold glass slides and air dry.
- Hybridization:
 - Denature the chromosomal DNA on the slides.
 - Apply the fluorescently labeled probes in hybridization buffer to the slides.
 - Incubate overnight in a humidified chamber at 37°C.
- Washing and Detection:
 - Wash the slides to remove unbound probes.

- Counterstain the chromosomes with DAPI.
- Microscopy:
 - Visualize the slides using a fluorescence microscope. The **iHAC** will appear as a separate, small chromosome that hybridizes with the specific probes.

2. Quantitative Reverse Transcription PCR (qRT-PCR)

Materials:

- RNA extraction kit.
- Reverse transcriptase kit for cDNA synthesis.
- qPCR master mix (e.g., SYBR Green).
- Primers specific for the transgene and a housekeeping gene.
- qPCR instrument.

Procedure:

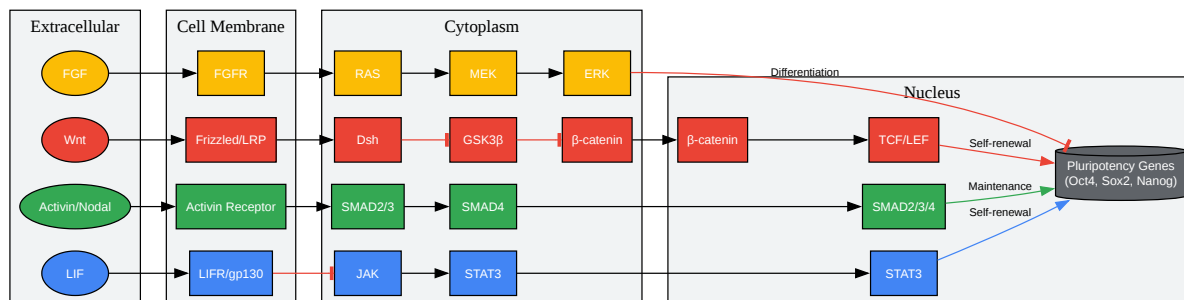
- RNA Extraction and cDNA Synthesis:
 - Extract total RNA from the **iHAC**-containing cell clones and control cells.
 - Synthesize cDNA from the RNA using reverse transcriptase.
- qPCR:
 - Set up the qPCR reaction with the cDNA, gene-specific primers, and qPCR master mix.
 - Run the qPCR program on a real-time PCR instrument.
- Data Analysis:
 - Analyze the amplification data to determine the relative expression level of the transgene, normalized to the expression of a housekeeping gene. This will confirm that the transgene

on the **iHAC** is being actively transcribed.

Mandatory Visualizations

Signaling Pathway for Pluripotency Maintenance

A primary application of the **iHAC** system is the generation of iPSCs. The maintenance of pluripotency in these cells is controlled by a complex network of signaling pathways. The diagram below illustrates the key pathways involved.

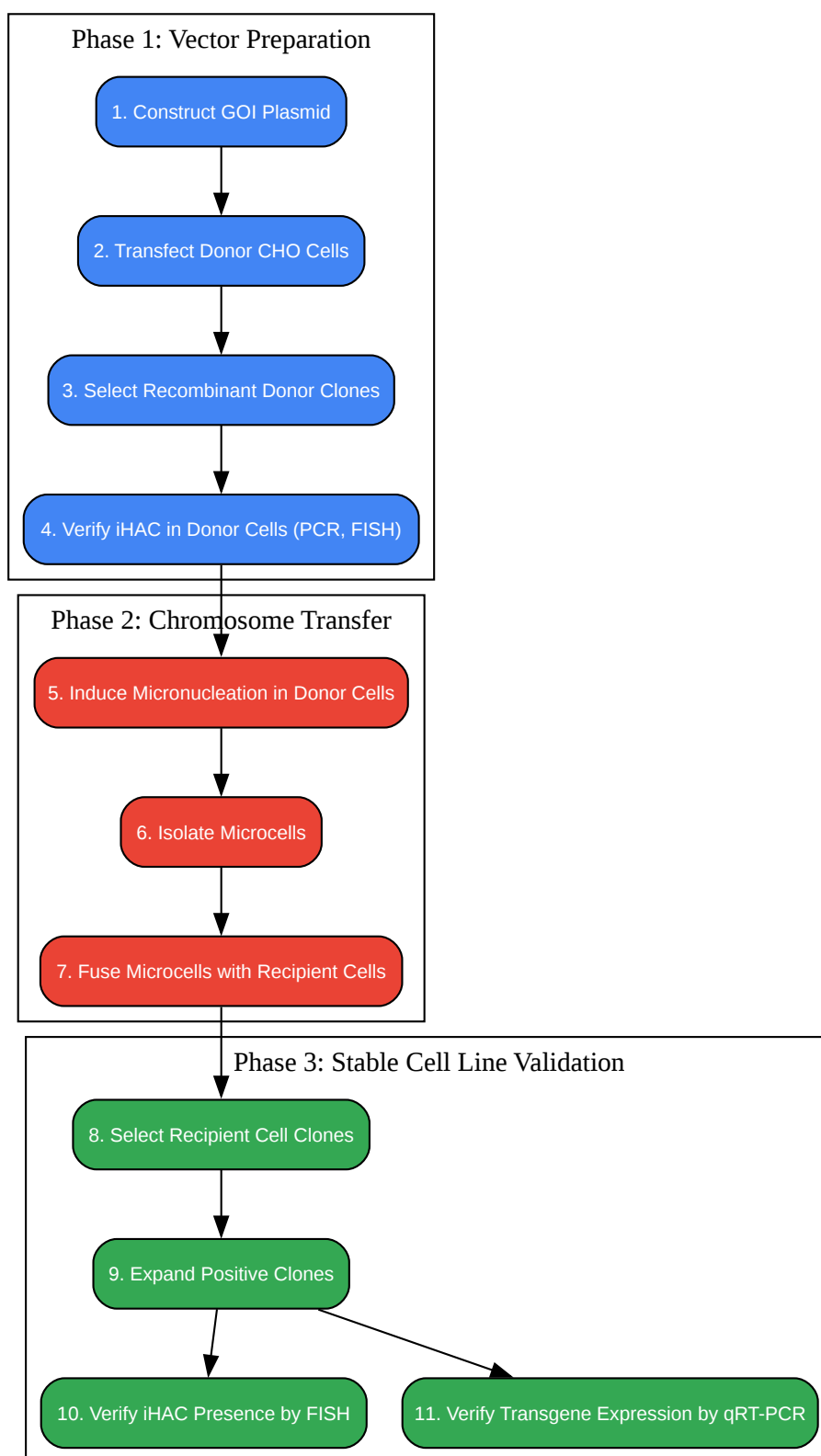


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Caption: Key signaling pathways regulating self-renewal and pluripotency in iPSCs.

Experimental Workflow for Establishing Stable Cell Lines with iHAC

The following diagram outlines the complete workflow for generating a stable cell line using the **iHAC** system.



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Caption: Overall workflow for **iHAC**-mediated stable gene expression.

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